Methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique trifluoropropoxymethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoropropoxymethyl Group: This step involves the alkylation of the pyrazole ring with a trifluoropropyl halide, such as 3,3,3-trifluoropropyl bromide, in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoropropoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products include pyrazole-4-carboxylic acid derivatives.
Reduction: Products include pyrazole-4-methanol derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoropropoxymethyl group imparts distinct electronic properties, making it valuable in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique structure allows for the creation of products with specific desired properties, such as increased efficacy or reduced environmental impact.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective drugs.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate
Uniqueness
Methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate is unique due to its trifluoropropoxymethyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O3/c1-15-5-7(9(16)17-2)8(14-15)6-18-4-3-10(11,12)13/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYYVOAQRVXANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCC(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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